molecular formula C12H17N5O4 B1678865 Nifurpipone CAS No. 24632-47-1

Nifurpipone

Cat. No.: B1678865
CAS No.: 24632-47-1
M. Wt: 295.29 g/mol
InChI Key: FHHFNHFFCVLLHX-UHFFFAOYSA-N
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Description

Nifurpipone is a nitrofuran derivative known for its broad-spectrum antimicrobial properties. It has been particularly effective in treating urinary tract infections, demonstrating both therapeutic effectiveness and high tolerability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifurpipone is synthesized through the condensation of 5-nitrofuraldehyde with N-methylpiperazine. The reaction typically involves the use of an acid catalyst and is carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Nifurpipone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nifurpipone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studying nitrofuran chemistry and its derivatives.

    Biology: Investigated for its antimicrobial properties against a variety of bacterial strains.

    Medicine: Applied in the treatment of urinary tract infections and explored for potential use in other bacterial infections.

    Industry: Utilized in the development of new antimicrobial agents and formulations

Mechanism of Action

Nifurpipone exerts its antimicrobial effects by interfering with bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, generating reactive intermediates that damage bacterial DNA and other critical cellular components. This leads to the inhibition of bacterial growth and eventual cell death .

Comparison with Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used in the treatment of urinary tract infections.

    Furazolidone: A nitrofuran compound with antimicrobial properties used in the treatment of gastrointestinal infections.

    Nitrofurazone: Used as a topical antibacterial agent

Comparison: Nifurpipone is unique in its high tolerability and effectiveness in treating urinary tract infections, particularly in patients who are intolerant to nitrofurantoin. Its gastro-resistant formulation further enhances its tolerability, making it a preferred choice in certain clinical scenarios .

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-N-[(5-nitrofuran-2-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-15-4-6-16(7-5-15)9-11(18)14-13-8-10-2-3-12(21-10)17(19)20/h2-3,8H,4-7,9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHFNHFFCVLLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865165
Record name 2-(4-Methylpiperazin-1-yl)-N'-[(5-nitrofuran-2-yl)methylidene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24632-47-1
Record name Nifurpipone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24632-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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